

Application Notes and Protocols for E7090 Treatment of SNU-16 Cell Line

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Compound of Interest		
Compound Name:	E7090	
Cat. No.:	B607249	Get Quote

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Introduction

The SNU-16 cell line, derived from a human gastric carcinoma, is a valuable in vitro model for studying gastric cancer, particularly tumors with amplification of the Fibroblast Growth Factor Receptor 2 (FGFR2) gene. **E7090** is a potent and selective inhibitor of FGFR1, -2, and -3 tyrosine kinases. This document provides detailed application notes and protocols for treating the SNU-16 cell line with **E7090**, including quantitative data on its efficacy, and methodologies for key experiments.

Cell Line Information

Designation: SNU-16

Origin: Human Gastric Carcinoma (ascites)

Morphology: Epithelial

Key Feature:FGFR2 gene amplification[1]

Culture Medium: RPMI-1640 Medium supplemented with 10% Fetal Bovine Serum (FBS)

• Culture Conditions: 37°C, 5% CO2



E7090: A Selective FGFR Inhibitor

E7090 is an orally available small molecule inhibitor that selectively targets the tyrosine kinase activity of FGFR1, -2, and -3. In SNU-16 cells, which exhibit FGFR2 amplification, **E7090** has been shown to effectively inhibit FGFR signaling, leading to reduced cell proliferation and tumor growth.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of **E7090** in the SNU-16 cell line.

Table 1: In Vitro Efficacy of E7090 in SNU-16 Cells

Parameter	Value	Reference
IC50 (FGFR Phosphorylation)	1.2 nmol/L	[2][3]
IC50 (Cell Proliferation)	5.7 nmol/L	[2]

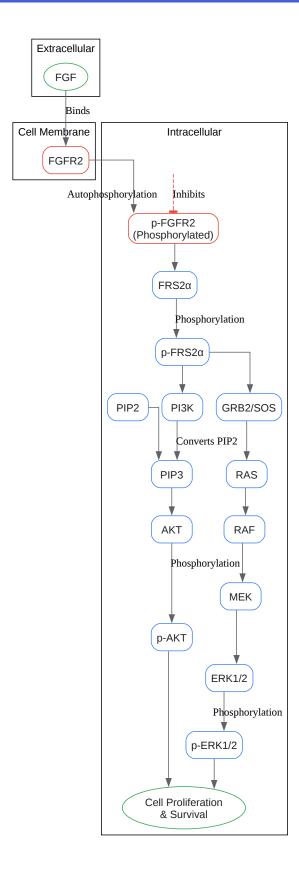
Table 2: In Vivo Efficacy of E7090 in SNU-16 Xenograft Model

Treatment Group (Oral, Once Daily for 14 days)	Tumor Growth Inhibition	Reference
E7090 succinate (6.25 mg/kg)	Significant	[4]
E7090 succinate (12.5 mg/kg)	Significant	[4]
E7090 succinate (25 mg/kg)	Significant	[4]
E7090 succinate (50 mg/kg)	Significant	[4]

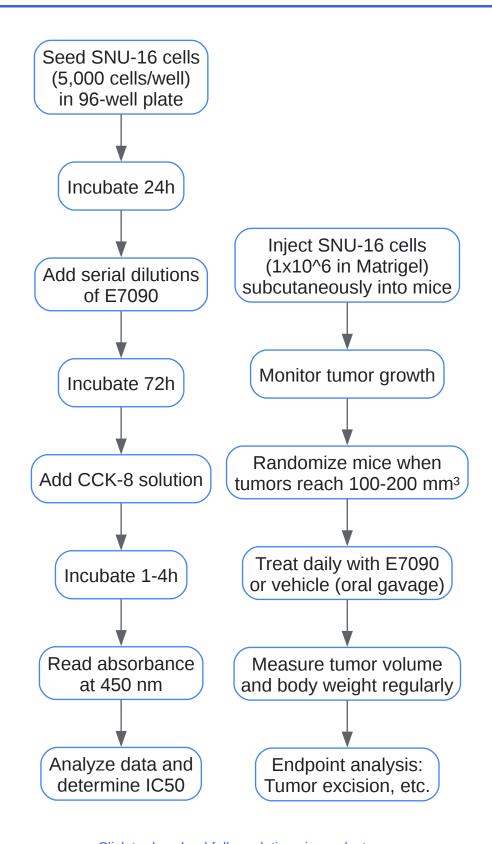
Signaling Pathway

E7090 inhibits the phosphorylation of FGFR2 in SNU-16 cells. This blockade of the initial signaling event leads to the downstream inhibition of key signaling molecules, including FRS2α, ERK1/2, and AKT, ultimately resulting in decreased cell proliferation and survival.









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References

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